molecular formula C11H19N3OS B6437088 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine CAS No. 2549001-94-5

2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine

Cat. No.: B6437088
CAS No.: 2549001-94-5
M. Wt: 241.36 g/mol
InChI Key: CVRHXKPGAQDJNR-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine typically involves the formation of the thiadiazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization with a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine
  • 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyridine

Uniqueness

2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is unique due to the presence of both the morpholine and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2,6-dimethyl-4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-7(2)10-12-11(16-13-10)14-5-8(3)15-9(4)6-14/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRHXKPGAQDJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NS2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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